N-Boc-1-trityl-L-histidineMethylEster

Description

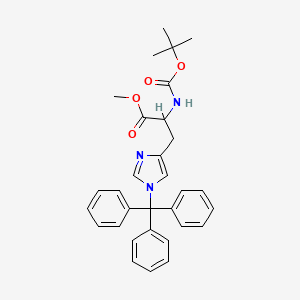

N-Boc-1-trityl-L-histidine Methyl Ester is a protected derivative of the amino acid L-histidine, extensively utilized in peptide synthesis. The compound features three protective groups:

- N-Boc (tert-butoxycarbonyl): Protects the α-amino group, offering stability under basic conditions and cleavable via strong acids like trifluoroacetic acid (TFA) .

- Trityl (triphenylmethyl): Shields the imidazole side chain of histidine, providing steric hindrance and acid-labile cleavage (e.g., dilute acetic acid) .

- Methyl ester: Protects the carboxylic acid moiety, removable under basic hydrolysis (e.g., NaOH) or enzymatic methods.

This compound is pivotal in solid-phase peptide synthesis (SPPS), enabling selective deprotection and minimizing side reactions. Its design balances stability during synthesis and efficient removal post-elongation.

Properties

Molecular Formula |

C31H33N3O4 |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C31H33N3O4/c1-30(2,3)38-29(36)33-27(28(35)37-4)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,33,36) |

InChI Key |

JIIRTMRRZNOCAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Stepwise Protection Strategy

The synthesis follows a sequential protection approach (Figure 1):

- Boc Protection of α-Amino Group

Trityl Protection of Imidazole (N(π)-Position)

Methyl Esterification of Carboxylic Acid

One-Pot Methodologies

Recent patents (e.g., CN108997187A) describe streamlined protocols:

- Simultaneous Boc/Trityl Protection :

- Limitations : Competing reactions reduce selectivity, necessitating rigorous purification.

Reaction Optimization and Challenges

Key Parameters

Side Reactions and Mitigation

- N(τ)- vs. N(π)-Alkylation :

- Boc Deprotection During Tritylation :

Purification and Characterization

Isolation Techniques

Chemical Reactions Analysis

Deprotection Reactions

-

Boc group removal : Acidic conditions (e.g., trifluoroacetic acid (TFA)) cleave the Boc group, exposing the α-amino group for subsequent reactions .

-

Trityl group removal : Acidic hydrolysis (e.g., HCl in dioxane) selectively removes the trityl group, enabling access to the N(τ)-imidazole nitrogen .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Boc deprotection | TFA, CH₂Cl₂, rt | α-amino group exposed |

| Trityl deprotection | HCl/dioxane, reflux | N(τ)-imidazole nitrogen exposed |

Alkylation Reactions

Alkylation at the N(π) position (imidazole's 3-position) is a critical transformation:

-

Regioselectivity : The trityl group at N(τ) directs alkylation to the N(π) position under basic conditions (e.g., sodium hydride (NaH) in DMF) .

-

Reagents : Alkyl triflates or alkyl halides (e.g., dibromobutane) are employed as alkylating agents .

-

Yields : High yields (e.g., 90% for N(π)-alkylation) are achievable, particularly with triflate reagents .

| Reaction Type | Reagents/Conditions | Yield | Outcome |

|---|---|---|---|

| N(π)-alkylation | Alkyl triflate, NaH, DMF, rt | ~90% | N(π)-alkylated histidine |

| N(τ)-alkylation | Alkyl halide, NaH, CH₃CN | High | N(τ)-alkylated histidine |

Phosphorylation and Esterification

-

Phosphorylation : Mitsunobu esterification with alcohols (e.g., phenyl octyl alcohol) introduces phosphoryl esters, enabling subsequent peptide coupling .

-

Ester hydrolysis : Saponification with NaOH converts the methyl ester to a carboxylic acid, a key step in peptide chain termination .

Acylation and Carbamate Formation

-

Acylation : The α-amino group undergoes acylation (e.g., with activated esters) to form peptide bonds .

-

Carbamate formation : Reaction with carbamoylating agents (e.g., EDCl) introduces isopropyl or benzyl esters .

Drug Discovery

-

Targeted therapies : N(π)-alkylated histidine analogues demonstrate improved binding to enzymes (e.g., insulin-degrading enzyme) and receptors .

-

Bioconjugation : The trityl group facilitates attachment of biomolecules to surfaces or other drugs .

Stability and Solubility

-

Stability : The compound is stable under standard laboratory conditions but sensitive to acidic/basic environments where deprotection occurs .

-

Solubility : The trityl group enhances solubility in organic solvents, aiding synthetic manipulations .

Research Findings and Trends

-

Regioselectivity : Trityl protection at N(τ) enables regioselective N(π)-alkylation, a critical feature for generating high-affinity ligands .

-

Yield optimization : Use of ionic liquids (e.g., 1-alkyl-3-methylimidazolium salts) improves Boc protection efficiency .

-

Biological implications : N(π)-substitution alters enzyme-binding properties, as seen in Plk1 PBD-binding peptides .

Scientific Research Applications

Peptide Synthesis

Protective Group Strategy

N-Boc-1-trityl-L-histidine methyl ester serves as a protective group during peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amino group, allowing for selective reactions at the carboxyl group. This property is crucial in synthesizing complex peptides where control over the sequence and functional groups is necessary. The compound's stability under various reaction conditions makes it an ideal choice for solid-phase peptide synthesis (SPPS) protocols .

Facilitating Alkylation

Recent studies highlight its role in facilitating N(π)-alkylation reactions, which can enhance the binding affinity of peptides to specific protein domains, such as Polo-like kinase 1 (Plk1) binding domains. The ability to incorporate N(π)-alkyl-histidine residues into peptides expands the potential for creating high-affinity ligands for therapeutic targets .

Drug Development

Antibiotic Synthesis

N-Boc-1-trityl-L-histidine methyl ester has been used in synthesizing antibiotic compounds. Its derivatives have shown effectiveness against various bacterial strains, making it a valuable component in developing new antibiotics . The compound's structure can be modified to enhance biological activity while maintaining stability.

Modifications for Enhanced Activity

The compound can undergo further modifications to create derivatives with improved pharmacological properties. For example, alkylation at the N(π)-position can yield compounds with enhanced bioactivity and selectivity against certain biological targets .

Bioconjugation Techniques

Linker for Bioconjugates

Due to its reactive functional groups, N-Boc-1-trityl-L-histidine methyl ester can be employed as a linker in bioconjugation techniques. This application is particularly relevant in developing antibody-drug conjugates (ADCs), where precise attachment of drug molecules to antibodies is critical for therapeutic efficacy .

Research and Development of Histidine Analogues

Library Generation

The compound is instrumental in generating libraries of histidine analogues through combinatorial chemistry approaches. These libraries are essential for screening potential drug candidates and understanding structure-activity relationships (SAR) in medicinal chemistry .

Case Studies and Research Findings

Research has demonstrated that libraries created using N-Boc-1-trityl-L-histidine methyl ester can lead to the discovery of novel compounds with desirable biological activities. For instance, studies involving N(π)-substituted histidines have shown promising results in various biological assays, indicating their potential as therapeutic agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-Boc-1-trityl-L-histidine Methyl Ester involves the protection of functional groups during chemical synthesis. The Boc group protects the amino group from nucleophilic attack, while the trityl group protects the imidazole ring from electrophilic attack . These protective groups can be selectively removed under mild conditions, allowing for the stepwise synthesis of complex peptides .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Protecting Groups |

|---|---|---|---|

| N-Boc-1-trityl-L-histidine Methyl Ester | C₃₄H₃₇N₃O₄ | 563.67 g/mol | Boc, Trityl, Methyl ester |

| N-Boc-N'-(9-xanthenyl)-L-glutamine | C₂₃H₂₆N₂O₆ | 426.46 g/mol | Boc, Xanthenyl |

| ACETOACETIC ACID N-HEPTYL ESTER | C₁₁H₂₀O₃ | 200.28 g/mol | Heptyl ester |

Table 2: Deprotection Conditions

| Group | Reagent | Time | Compatibility |

|---|---|---|---|

| Boc | TFA/DCM (1:1) | 30 min | Compatible with trityl, esters |

| Trityl | 1% TFA in DCM | 10 min | Retains Boc, cleaves methyl ester |

| Methyl ester | 0.1M NaOH/MeOH | 2 hr | Incompatible with acid-labile groups |

Biological Activity

N-Boc-1-trityl-L-histidine methyl ester (Boc-His(Trt)-OMe) is a histidine derivative that has garnered interest in various biological and pharmaceutical applications due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its synthesis, physicochemical properties, and relevant case studies.

- Molecular Formula : C₃₁H₃₃N₃O₄

- Molecular Weight : 497.585 g/mol

- Density : 1.2 g/cm³

- Melting Point : ~130 °C (dec.)

- Boiling Point : 667.5 °C at 760 mmHg

These properties indicate that Boc-His(Trt)-OMe is a stable compound with significant potential for various applications in medicinal chemistry and peptide synthesis .

2. Synthesis

The synthesis of N-Boc-1-trityl-L-histidine methyl ester typically involves the protection of the histidine side chain using a trityl group, followed by methyl esterification. A common synthetic route includes the following steps:

- Protection of Histidine : L-histidine is reacted with trityl chloride in the presence of a base to form N-trityl-L-histidine.

- Boc Protection : The amine group is then protected using Boc anhydride.

- Methyl Ester Formation : The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

This multi-step synthesis allows for the selective protection of functional groups, facilitating further modifications if necessary .

3. Biological Activity

N-Boc-1-trityl-L-histidine methyl ester exhibits several biological activities that make it a candidate for therapeutic applications:

3.1 Antimicrobial Activity

Research has shown that histidine derivatives can possess antimicrobial properties. In one study, modified histidines demonstrated effective inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM . The mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis.

3.2 Anticancer Properties

Histidine derivatives have been investigated for their potential anticancer activities. For instance, studies have indicated that certain histidine analogs can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The incorporation of N-Boc-1-trityl-L-histidine methyl ester into peptide sequences has been proposed to enhance these effects.

3.3 Role in Drug Delivery Systems

The cationic nature of N-Boc-1-trityl-L-histidine methyl ester makes it suitable for use in drug delivery systems, particularly in gene therapy applications. Its ability to form complexes with nucleic acids has been explored, showing promise in enhancing transfection efficiencies compared to traditional methods .

4. Case Studies and Research Findings

Several studies have highlighted the biological relevance of N-Boc-1-trityl-L-histidine methyl ester:

5. Conclusion

N-Boc-1-trityl-L-histidine methyl ester is a versatile compound with significant biological activity across various domains, including antimicrobial effects, anticancer potential, and applications in drug delivery systems. Its unique structural features allow for diverse modifications that can enhance its efficacy in therapeutic applications.

Q & A

Q. What are the critical steps for synthesizing N-Boc-1-trityl-L-histidine Methyl Ester, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sequential protection of functional groups:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the α-amino group of L-histidine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

Tritylation : Protect the imidazole nitrogen of histidine with a trityl (triphenylmethyl) group using trityl chloride in dichloromethane, ensuring exclusion of moisture .

Methyl Esterification : Treat the carboxylic acid with thionyl chloride followed by methanol to form the methyl ester.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm identity. Purity thresholds (>95%) should align with guidelines for reproducible synthesis .

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Analyze δ 1.4 ppm (Boc tert-butyl), δ 7.2–7.4 ppm (trityl aromatic protons), and δ 3.7 ppm (methyl ester) for functional group confirmation.

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z ~563.6 (calculated for C₃₃H₃₅N₃O₄).

- HPLC : Use a retention time comparison with a validated standard. Discrepancies >2% require re-purification .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group or trityl cleavage .

- Handling : Use anhydrous solvents (e.g., dry DMF or DCM) during experiments. Monitor for color changes (yellowing indicates trityl instability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Conflicting yields often arise from:

- Moisture Sensitivity : Tritylation efficiency drops with trace water; use molecular sieves or rigorous drying protocols .

- Steric Hindrance : Optimize reaction time (e.g., 24–48 hours for tritylation) and temperature (0°C to room temperature gradients).

- Validation : Replicate literature procedures exactly, including solvent grades and equipment (e.g., Schlenk lines for air-sensitive steps). Report deviations in supplementary data .

Q. What strategies mitigate side reactions during trityl protection of the histidine imidazole group?

- Methodological Answer :

- Selective Protection : Use bulky bases (e.g., 2,6-lutidine) to minimize competing reactions at the α-amino group.

- Monitoring : Employ TLC (silica, ethyl acetate/hexane) to track tritylation progress. A UV-active spot (Rf ~0.5) confirms product formation.

- Byproduct Removal : Purify via flash chromatography (silica gel, gradient elution) to separate trityl-protected species from unreacted starting material .

Q. How does the methyl ester group influence the compound’s stability under enzymatic or hydrolytic conditions?

- Methodological Answer :

- Hydrolytic Stability : The methyl ester is susceptible to basic hydrolysis (pH >9) but stable in acidic or neutral conditions. For enzymatic studies (e.g., esterases), pre-test stability using LC-MS to detect demethylation products .

- Modification : Replace the methyl ester with tert-butyl or benzyl esters for enhanced stability in biological assays .

Q. What are the best practices for integrating this compound into peptide synthesis workflows?

- Methodological Answer :

- Deprotection Sequencing : Remove the trityl group (using 1% TFA in DCM) before Boc deprotection (strong acids like HCl/dioxane) to avoid side reactions.

- Coupling Efficiency : Activate the carboxylate with HOBt/DIC for solid-phase peptide synthesis (SPPS). Monitor coupling via Kaiser test .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in NMR spectral data across studies?

- Methodological Answer :

- Solvent Effects : Record NMR in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) and note temperature.

- Impurity Peaks : Compare with published spectra from authoritative sources (e.g., Kanto Reagents catalogs) .

- Collaborative Validation : Share raw data (e.g., via repositories) for peer verification .

Q. What experimental controls are critical for ensuring reproducibility in catalytic applications of this compound?

- Methodological Answer :

- Negative Controls : Omit the compound to confirm its role in catalysis.

- Kinetic Profiling : Measure reaction rates under standardized conditions (temp, solvent, catalyst loading).

- Batch Consistency : Use HPLC to verify purity across synthetic batches before catalytic trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.